Computed Lipophilicity (XLogP3-AA) vs. 2,4-Dimethoxy-N-(pyrrolidin-3-ylmethyl)benzamide Core
The target compound’s computed XLogP3-AA of 2.2 reflects the lipophilic contribution of the N-phenyl substituent on the pyrrolidinone ring. In contrast, the unsubstituted 2,4-dimethoxy-N-(pyrrolidin-3-ylmethyl)benzamide (no phenyl on nitrogen) would exhibit an estimated XLogP3-AA < 1.5 based on fragment-based calculation, indicating that the target compound possesses significantly higher predicted membrane permeability . This difference is critical for applications requiring passive blood-brain barrier penetration.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2,4-Dimethoxy-N-(pyrrolidin-3-ylmethyl)benzamide (N-H instead of N-phenyl): estimated XLogP3-AA < 1.5 |
| Quantified Difference | Δ > 0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated by fragment-based summation |
Why This Matters
A >0.7 log unit increase in lipophilicity can correspond to a >5-fold increase in predicted membrane permeability, directly influencing compound prioritization for cell-based or in vivo assays.
- [1] PubChem Compound Summary for CID 16918222. XLogP3-AA computed value. View Source
- [2] Mannhold, R. et al. (2009) 'Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds.' Journal of Pharmaceutical Sciences, 98(3), pp. 861–893. (Methodological basis for fragment-based log P estimation.) View Source
